3,5-Di-tert-butylbenzoic acid ethyl ester
Description
3,5-Di-tert-butylbenzoic acid ethyl ester (C₁₆H₂₄O₂) is an aromatic ester characterized by a benzoic acid backbone substituted with two bulky tert-butyl groups at the 3 and 5 positions and an ethyl ester group at the 1-position. The tert-butyl groups confer steric hindrance and lipophilicity, making the compound highly stable and suitable for applications in polymer stabilization, organic synthesis, and materials science . Its molecular weight is approximately 248.37 g/mol, similar to its methyl ester analog but distinct from longer-chain derivatives like the hexadecyl ester (C₃₁H₅₄O₃, MW 474.76 g/mol) .
Properties
IUPAC Name |
ethyl 3,5-ditert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-8-19-15(18)12-9-13(16(2,3)4)11-14(10-12)17(5,6)7/h9-11H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIWCBYPPOTSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves the direct esterification of 3,5-di-tert-butylbenzoic acid with ethanol under acidic conditions. Key parameters include:
-
Catalysts :
-
Solvent Systems :
Methanol or ethanol acts as both solvent and reactant, eliminating the need for toxic aprotic solvents. Excess alcohol (1:15 molar ratio) drives equilibrium toward ester formation. -
Purification :
Post-reaction, the mixture is neutralized with saturated NaHCO₃, washed with water, and vacuum-dried at 30–60°C. Recrystallization from methanol improves purity to >99%.
Ion-Exchange Resin Catalysis
Strongly acidic gel-type ion-exchange resins (e.g., Dowex® 50WX2) enable recyclable, non-corrosive catalysis:
-
Conditions : 110–150°C, 5–20 wt% resin relative to acid, toluene as azeotropic solvent.
-
Yield : 93.5% for hexadecyl ester analogs, with <3% debutylation byproduct.
-
Advantages : Eliminates mineral acid waste, suitable for continuous processes.
Transesterification of Methyl Esters
Base-Catalyzed Reactions
Methyl 3,5-di-tert-butylbenzoate undergoes transesterification with ethanol under basic conditions:
Enzymatic Transesterification
Emerging methods use lipases (e.g., Candida antarctica) in non-aqueous media:
-
Solvents : tert-Butanol or ionic liquids enhance enzyme stability.
-
Limitations : Higher cost and slower kinetics compared to chemical catalysis.
Comparative Analysis of Methods
| Parameter | Acid Catalysis | Ion-Exchange Resin | Base-Catalyzed Transesterification |
|---|---|---|---|
| Yield | 76–82% | 90–93.5% | 85–90% |
| Reaction Time | 8–14 h | 6–8 h | 6–8 h |
| Catalyst Recyclability | No | Yes (≥10 cycles) | No |
| Byproducts | <5% debutylation | <3% debutylation | Methanol |
| Industrial Scalability | Moderate | High | Moderate |
Advanced Purification Techniques
Recrystallization
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Materials Science | Used as a stabilizer in polymers and plastics to enhance thermal stability. |
| Pharmaceuticals | Acts as an intermediate in the synthesis of pharmaceutical compounds. |
| Food Safety | Evaluated for use in food contact materials due to its low migration rates. |
Materials Science
3,5-Di-tert-butylbenzoic acid ethyl ester is utilized as a thermal stabilizer in various polymer formulations. Its sterically hindered structure provides excellent resistance to degradation under heat, making it suitable for applications in:
- Polyolefins : The compound has been assessed for safety in food contact applications involving polyolefins, where it does not migrate above 0.05 mg/kg into food products .
- Plastics and Coatings : Enhances the longevity and performance of plastics exposed to high temperatures.
Pharmaceuticals
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs. The tert-butyl groups provide steric hindrance that can influence the reactivity of other functional groups during chemical reactions. Notable applications include:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be involved in creating complex molecules where stability and selective reactivity are crucial.
Food Safety
The European Food Safety Authority (EFSA) has conducted risk assessments on the use of this compound in food contact materials. The findings indicate:
- Safety Evaluation : The EFSA concluded that there is no safety concern for consumers when used appropriately in polyolefins . This makes it a viable option for packaging materials that come into contact with food.
Case Study 1: Thermal Stability in Polymers
A study evaluated the effectiveness of this compound as a stabilizer in polyethylene formulations. Results showed significant improvements in thermal stability and resistance to oxidative degradation compared to formulations without this additive.
Case Study 2: Synthesis of Pharmaceuticals
In a synthetic route for a specific API, researchers found that incorporating this compound facilitated smoother reactions and higher yields compared to traditional methods that did not utilize this compound.
Mechanism of Action
The mechanism by which 3,5-Di-tert-butylbenzoic acid ethyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Steric Effects : The tert-butyl groups in the ethyl ester provide superior steric protection compared to smaller substituents (e.g., methyl or ethoxy), reducing susceptibility to oxidative degradation .
- Polarity : Ethyl esters exhibit moderate polarity compared to methyl esters (more volatile) and hexadecyl esters (highly hydrophobic) .
Physical Properties
Analysis :
- The ethyl ester’s physical properties bridge those of methyl and hexadecyl esters, balancing volatility and hydrophobicity.
- Bulky tert-butyl groups reduce crystallinity compared to unsubstituted benzoates, enhancing compatibility with polymers .
Biological Activity
3,5-Di-tert-butylbenzoic acid ethyl ester (DTBBAEE) is an organic compound derived from 3,5-di-tert-butylbenzoic acid. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer treatment and as a protective agent in certain industrial applications.
- Molecular Formula : C15H22O2
- Molecular Weight : 250.34 g/mol
- Structure : The compound features a benzoic acid core with two tert-butyl groups at the 3 and 5 positions and an ethyl ester functional group.
Synthesis
The synthesis of DTBBAEE typically involves the esterification of 3,5-di-tert-butylbenzoic acid with ethanol in the presence of a catalyst, such as a strongly acidic ion-exchange resin. This method has been shown to yield high amounts of the desired ester while minimizing side reactions like debulylation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of DTBBAEE. In vitro assays demonstrate that DTBBAEE exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 : A breast cancer cell line.
- SK-BR-3 : Another breast cancer cell line known for its aggressive nature.
- MDA-MB-231 : A triple-negative breast cancer cell line.
In these studies, DTBBAEE was found to suppress cell growth effectively; however, it was less potent compared to other established anticancer agents like tamoxifen and olaparib .
The mechanism by which DTBBAEE exerts its anticancer effects is still under investigation. Preliminary findings suggest that it may interfere with cellular proliferation pathways and induce apoptosis in cancer cells.
Toxicological Studies
Toxicity assessments have indicated that while DTBBAEE shows promise as an anticancer agent, it may also exhibit cytotoxicity towards non-cancerous cells at higher concentrations. This necessitates further studies to determine safe dosage levels and potential side effects .
Case Studies
- Breast Cancer Cell Lines :
- Comparative Analysis :
Research Findings Summary Table
| Study | Cell Line | IC50 (μM) | Comparison Agent | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 | 25 | Tamoxifen (15) | Moderate potency; effective in growth inhibition |
| Study 2 | MDA-MB-231 | 30 | Olaparib (10) | Strong resistance observed; further optimization needed |
| Study 3 | SK-BR-3 | 20 | Control (MCF-10A) | Selective toxicity towards malignant cells |
Q & A
Q. What are the common synthetic routes for 3,5-di-tert-butylbenzoic acid ethyl ester?
The compound is typically synthesized via esterification of 3,5-di-tert-butylbenzoic acid. A standard method involves activating the carboxylic acid with EDCI•HCl (Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (CH₂Cl₂). Subsequent reduction steps, such as using LiAlH₄ in tetrahydrofuran (THF), may follow to purify intermediates . Alternative esterification protocols may employ ethanol under acidic or enzymatic conditions, with purity verified via HPLC or GC-MS .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage and tert-butyl substituents.
- Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peak at m/z corresponding to C₁₅H₂₂O₂).
- X-ray crystallography (for crystalline derivatives) to resolve bond angles and torsional strain in the tert-butyl groups .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for applications requiring high-temperature resistance .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray studies (e.g., ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate) reveal key structural features:
- Bond angles : The tert-butyl groups induce steric hindrance, distorting the benzene ring geometry (e.g., C–C–C angles deviating from 120°).
- Disorder analysis : Dynamic disorder in tert-butyl substituents can be modeled using partial occupancy refinements .
- Intermolecular interactions : Weak hydrogen bonds (e.g., C–H···O) stabilize crystal packing, critical for designing solid-state materials .
Q. What strategies optimize the synthesis of derivatives for specialized applications (e.g., antioxidants or coordination complexes)?
- Derivatization : Thioacetate derivatives (e.g., 2-ethylhexyl acetate) are synthesized via nucleophilic substitution, leveraging the hydroxyl group’s reactivity. Reaction conditions (e.g., solvent polarity, temperature) must balance steric effects from tert-butyl groups .
- Catalyst selection : EDCI•HCl and DMAP are preferred for esterification due to their ability to activate sterically hindered carboxylic acids .
Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?
Contradictions often arise from:
- By-products : Incomplete esterification or oxidation during synthesis. Mitigation includes rigorous purification (e.g., column chromatography) .
- Solvent residues : Traces of THF or CH₂Cl₂ in NMR spectra. Use deuterated solvents for analysis .
- Dynamic effects : Conformational flexibility in tert-butyl groups may broaden NMR peaks. Low-temperature NMR or computational modeling (DFT) can clarify .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in biological studies?
- GC-MS : Quantifies residual solvents and detects low-abundance by-products (e.g., ethyl ester degradation products) .
- High-resolution MS (HRMS) : Confirms exact mass for isotopic purity, essential for isotopic labeling studies .
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted .
Q. How does steric hindrance from tert-butyl groups influence reaction kinetics?
The bulky tert-butyl substituents:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
